molecular formula C20H20O6 B1246865 2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone

2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone

Cat. No. B1246865
M. Wt: 356.4 g/mol
InChI Key: JXVOAHGNNBAJCD-ZENAZSQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone is a member of flavanones.
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone is a natural product found in Broussonetia papyrifera with data available.

Scientific Research Applications

1. Synthesis Methods and Derivative Formation

  • Flavanones, including derivatives similar to the specified compound, have been synthesized through various methods. For instance, hypervalent iodine oxidation of flavanones was used to create methyl 2-aryl-2,3-dihydrobenzofuran-3-carboxylates, showcasing the chemical versatility of such compounds (Prakash & Tanwar, 1995).

2. Biological Activities and Potential Applications

  • Prenylated flavanone derivatives from plants like Macaranga conifera have shown inhibitory activity against cyclooxygenase-2, suggesting potential anti-inflammatory applications (Jang et al., 2002).
  • Certain flavanones, including structurally related compounds, have demonstrated potential as natural inhibitors in cancer chemoprevention, indicating their applicability in oncological research (Kinghorn et al., 2004).
  • Dihydrochalcones, closely related to flavanones, have been evaluated as novel radical scavenging antioxidants, suggesting the compound's relevance in studies related to oxidative stress and its management (Nakamura et al., 2003).

3. Antimicrobial Properties

  • Synthesis of flavanone derivatives has led to the discovery of compounds with significant antimicrobial activity, implying potential applications in combating bacterial and fungal infections (Ali, Rahim, & Islam, 2017).

4. Biopharmaceutical Studies and Skin Permeation

  • Prenylated flavanones have been studied for their permeation through human skin, suggesting their potential in topical therapeutic applications and transdermal drug delivery systems (Bustos-Salgado et al., 2020).

properties

Product Name

2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-8-(2-hydroxypropan-2-yl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C20H20O6/c1-20(2,24)18-8-13-16(25-18)6-5-12-15(23)9-17(26-19(12)13)11-4-3-10(21)7-14(11)22/h3-7,17-18,21-22,24H,8-9H2,1-2H3/t17-,18?/m0/s1

InChI Key

JXVOAHGNNBAJCD-ZENAZSQFSA-N

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O

synonyms

(2S)-2',4'-dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro(2,3-h)flavanone
2',4'-dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro(2,3-h)flavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
Reactant of Route 2
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
Reactant of Route 3
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
Reactant of Route 4
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
Reactant of Route 5
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone
Reactant of Route 6
2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone

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